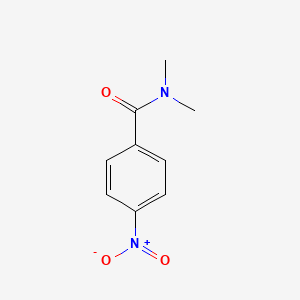

N,N-Dimethyl-4-nitrobenzamide

Descripción general

Descripción

N,N-Dimethyl-4-nitrobenzamide: is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a nitro group at the para position. This compound is known for its pale yellow solid form and is slightly soluble in chloroform and methanol when heated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

From Dimethylamine Hydrochloride and 4-Nitrobenzoic Acid:

Reaction: Dimethylamine hydrochloride reacts with 4-nitrobenzoic acid.

Conditions: The reaction typically requires a dehydrating agent and a solvent such as chloroform or methanol.

Procedure: The mixture is heated to facilitate the reaction, followed by purification through recrystallization.

-

Copper-Catalyzed Amidation:

Industrial Production Methods: Industrial production methods for N,N-Dimethyl-4-nitrobenzamide typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

-

Reduction:

Reagents: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Products: Reduction of the nitro group yields N,N-dimethyl-4-aminobenzamide.

-

Substitution:

Reagents: Halogenating agents such as thionyl chloride can be used to substitute the nitro group.

Products: Substitution reactions can yield various halogenated derivatives of N,N-dimethyl-4-nitrobenzamide.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, although this is less common due to the stability of the nitro group.

Reduction: Hydrogenation conditions typically involve a metal catalyst and a hydrogen source.

Major Products:

Reduction: N,N-dimethyl-4-aminobenzamide.

Substitution: Halogenated derivatives depending on the halogenating agent used.

Aplicaciones Científicas De Investigación

Organic Synthesis

N,N-Dimethyl-4-nitrobenzamide serves as a reagent in organic synthesis. It acts as an intermediate in the production of various dyes and pigments, contributing to the development of specialty chemicals . Its unique structure allows it to participate in multiple chemical reactions, making it valuable for synthesizing complex organic compounds.

Biological Research

The compound is utilized in biological studies to investigate enzyme interactions and biochemical pathways. Its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against Mycobacterium tuberculosis, the minimal inhibitory concentration (MIC) was found to be as low as 16 ng/mL, demonstrating potent activity against resistant strains .

| Compound | MIC (ng/mL) | Target Organism |

|---|---|---|

| DMNB | 16 | Mycobacterium tuberculosis |

| DNB1 | 0.5 | M. smegmatis |

| DNB2 | 32 | M. avium |

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines by inhibiting key regulatory enzymes involved in DNA methylation, such as DNA methyltransferases (DNMTs) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| DMNB | 1.806 | PC3 (Prostate Cancer) |

| Prodrug 3 | 1.793 | Glioma SF763 |

Antitubercular Activity

A study on a library of N-alkyl nitrobenzamides identified this compound as a promising candidate due to its low MIC values against Mycobacterium tuberculosis, suggesting it could serve as a lead compound for new antitubercular agents.

Anticancer Efficacy

In experiments assessing the cytotoxicity of various nitrobenzamide derivatives, this compound demonstrated significant inhibition of cancer cell proliferation, particularly under hypoxic conditions typical of solid tumors .

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in electron transfer reactions, while the dimethylamino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects .

Comparación Con Compuestos Similares

N,N-Dimethylbenzamide: Lacks the nitro group, making it less reactive in electron transfer reactions.

N,N-Dimethyl-4-aminobenzamide: The amino group makes it more reactive in nucleophilic substitution reactions.

N,N-Dimethyl-4-(trifluoromethyl)benzamide: The trifluoromethyl group enhances its lipophilicity and stability.

Uniqueness: N,N-Dimethyl-4-nitrobenzamide is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct electronic and steric properties. These properties make it a versatile compound in various chemical and biological applications.

Actividad Biológica

N,N-Dimethyl-4-nitrobenzamide (DMNB) is an organic compound characterized by a nitro group attached to the para position of a benzamide structure, with two methyl groups on the nitrogen atom. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of DMNB, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol

The presence of the nitro group is crucial for modulating biological interactions, potentially affecting enzyme activity and receptor binding.

The biological activity of DMNB can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DMNB has been shown to inhibit specific enzymes involved in various biochemical pathways, which may contribute to its anti-inflammatory and analgesic properties.

- Receptor Binding : The compound's structure allows it to interact with receptors, influencing cellular signaling pathways.

- Antitumor Activity : Research indicates that DMNB derivatives exhibit potential cytotoxic effects against cancer cell lines by inhibiting tumor growth in vitro .

Anti-inflammatory and Analgesic Effects

DMNB has been studied for its potential as an anti-inflammatory and analgesic agent. The nitro group enhances its ability to modulate inflammatory responses, making it a candidate for further development in pain management therapies.

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of DMNB derivatives. A family of N-alkyl nitrobenzamides, including DMNB, demonstrated significant activity against Mycobacterium tuberculosis (Mtb) by targeting the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme, which is essential for bacterial survival. The most active derivatives showed minimal inhibitory concentrations (MIC) comparable to established antitubercular drugs like isoniazid .

Antidiabetic Properties

In silico studies have indicated that certain derivatives of DMNB possess antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes through the modulation of glucose absorption .

Table 1: Summary of Biological Activities of this compound Derivatives

Toxicity and Safety Profile

While DMNB exhibits promising biological activities, its safety profile must be considered. Studies have shown that certain nitroaromatic compounds can exhibit cytotoxic effects; hence, assessing the toxicity of DMNB derivatives is crucial before clinical application .

Q & A

Q. What are the optimized catalytic methods for synthesizing N,N-dimethyl-4-nitrobenzamide, and how do solvent systems influence reaction efficiency?

Basic Research Focus

this compound can be synthesized via oxidative coupling of (4-nitrophenyl)methanol and dimethylamine using Au-Pd/resin catalysts in water, achieving a 57% yield under mild conditions (25°C, 24 hours) . This method is advantageous due to its green solvent (water) and avoidance of stoichiometric oxidants. Alternative routes, such as using dichloromethane as a solvent with acid scavengers, may require harsher conditions but can be tailored for specific scalability needs . Comparative studies on solvent polarity and catalyst loading (e.g., 3 mol% Au-Pd vs. traditional Pd-only systems) are critical for optimizing yield and minimizing byproducts.

Q. How does the nitro group in this compound influence its reactivity in reduction reactions, and what catalysts enable selective transformations?

Advanced Mechanistic Analysis

The nitro group in this compound exhibits orthogonal reactivity depending on the catalyst. For example, Fe₃(CO)₁₂ with hydrosilanes selectively reduces the nitro group to an amine, while noble metals (e.g., Ru, Pt) preferentially reduce the carbonyl group . This selectivity is governed by the catalyst’s electronic interaction with the substrate. Researchers must consider:

- Catalyst choice : Iron clusters favor nitro reduction due to their affinity for nitrogen-centered intermediates.

- Reaction monitoring : UV-Vis or NMR spectroscopy can track nitro-to-amine conversion, ensuring fidelity in multistep syntheses.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do computational methods enhance interpretation?

Methodological Guidance

- FTIR/FT-Raman : Identify nitro (1530–1350 cm⁻¹ asymmetric stretching) and amide (1680–1630 cm⁻¹ C=O stretch) functional groups. B3LYP/6-311G(d,p) DFT calculations align experimental peaks with theoretical vibrational modes, aiding assignments .

- NMR : ¹H NMR signals at δ 8.25 (d, J = 8.7 Hz, aromatic protons) and δ 3.11/2.94 (N-CH₃) confirm structure .

- HOMO-LUMO Analysis : Computational studies (e.g., B3PW91 method) reveal electron-deficient nitro groups, guiding predictions of electrophilic reactivity .

Q. How can researchers resolve contradictions in catalytic performance between batch and flow systems for synthesizing this compound?

Advanced Process Optimization

Discrepancies in yield or selectivity often arise from mass transfer limitations or catalyst deactivation. Strategies include:

- Flow Chemistry : Au-Pd/resin catalysts in continuous flow reactors may improve contact time and reproducibility compared to batch .

- Operando Spectroscopy : Monitor intermediates in real-time (e.g., via ATR-IR) to identify bottlenecks.

- Catalyst Recycling : Assess leaching (ICP-MS) and stability (XPS) to optimize reuse cycles.

Q. What strategies are effective for modulating the electronic properties of this compound to enhance its utility in medicinal chemistry?

Advanced Functionalization

- Nitro Group Derivatization : Convert nitro to amino via selective reduction for bioactivity screening .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to enhance metabolic stability, as seen in related benzamide analogues .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins, guiding SAR for antimicrobial or anticancer applications .

Q. How do competing reaction pathways in the synthesis of this compound impact purity, and what purification techniques are optimal?

Basic to Intermediate Troubleshooting

Common impurities include unreacted 4-nitrobenzoyl chloride or over-oxidized byproducts. Mitigation involves:

- Chromatography : Flash silica gel chromatography (hexane/ethyl acetate) resolves polar impurities.

- Crystallization : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

- Kinetic Control : Lowering reaction temperature (e.g., 0°C) during amidation minimizes side reactions .

Q. What role does the dimethylamino group play in the photophysical properties of this compound, and how can this be exploited in material science?

Advanced Applications

The dimethylamino group enhances charge-transfer transitions, making the compound a candidate for:

- Nonlinear Optics (NLO) : Hyperpolarizability calculations (β ≈ 1.3 × 10⁻³⁰ esu) suggest utility in electro-optical devices .

- Fluorescent Probes : Functionalization with fluorophores (e.g., dansyl chloride) enables pH-sensitive imaging.

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

Ecotoxicology & Sustainability

- QSAR Models : Predict biodegradability (e.g., EPI Suite) using logP (2.1) and nitro group reactivity.

- Toxicity Screening : Ames test simulations (e.g., Derek Nexus) assess mutagenic potential.

- Green Metrics : Compare E-factors of Au-Pd catalysis (~0.5) vs. traditional methods to guide sustainable synthesis .

Propiedades

IUPAC Name |

N,N-dimethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOXDERVKORKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223213 | |

| Record name | Benzamide, N,N-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7291-01-2 | |

| Record name | Benzamide, N,N-dimethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-nitrobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-4-NITRO-BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.